Enzymatic Profiling: Differential Activity Against cAMP Phosphodiesterase vs. Splenic Tyrosine Kinase
N-Isopropylpiperazine-1-carboxamide demonstrates negligible inhibitory activity against cAMP phosphodiesterase in bovine aorta at 1 µM cGMP, with the assay annotating 'compound is insignificant' [1]. This contrasts sharply with its activity against human recombinant spleen tyrosine kinase (Syk), where it achieves an IC₅₀ of 7 nM under identical buffer conditions [2]. This target-specific differential of >140,000-fold in potency (7 nM vs. functionally inactive) underscores that biological activity is not a class property but highly target-dependent.
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | cAMP phosphodiesterase: 'insignificant' / inactive at 1 µM; Syk: 7 nM |
| Comparator Or Baseline | cAMP phosphodiesterase: 'insignificant' at 1 µM cGMP (baseline for inactivity); Syk: 7 nM (active comparator target) |
| Quantified Difference | ≥140,000-fold differential between targets |
| Conditions | cAMP PDE: bovine aorta, 1 µM cGMP, 10 µM Ca²⁺, 15 nM calmodulin, pH 7.2, 22°C; Syk: human recombinant 360-635 aa, 10 min incubation, scintillation counting |
Why This Matters
Researchers focused on Syk inhibition can select this compound with confidence in its target engagement, whereas those working on cAMP pathways should avoid it, preventing wasted experimental resources and ensuring appropriate model selection.
- [1] BindingDB. ChEMBL_216500 (CHEMBL819310): Inhibitory activity against cAMP phosphodiesterase in bovine aorta. View Source
- [2] BindingDB. Inhibition of human recombinant spleen tyrosine kinase (Syk, 360-635 aa) by N-isopropylpiperazine-1-carboxamide: IC₅₀ = 7 nM. View Source
